(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097061-03-3
VCID: VC11657311
InChI: InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1
SMILES: CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol

(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

CAS No.: 2097061-03-3

Cat. No.: VC11657311

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride - 2097061-03-3

Specification

CAS No. 2097061-03-3
Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1
Standard InChI Key CNCYXFGQGTVQBD-QRPNPIFTSA-N
Isomeric SMILES CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl
SMILES CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl
Canonical SMILES CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate hydrochloride, reflecting its stereochemistry at the pyrrolidine C3 position. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.76 g/mol . The hydrochloride salt form enhances its solubility in polar solvents, a property critical for laboratory handling and synthetic applications.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number2097061-03-3
MDL NumberMFCD30344703
IUPAC Nametert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate hydrochloride
SMILESCC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl
InChI KeyCNCYXFGQGTVQBD-QRPNPIFTSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, starting with the formation of the pyrrolidine ring. Key steps include:

  • Cyclization: Formation of the 4,4-dimethylpyrrolidine ring via intramolecular amination or cycloaddition reactions.

  • Carbamate Protection: Reaction with tert-butyl chloroformate to introduce the carbamate group, protecting the amine functionality .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.

Analytical Characterization

Quality control relies on techniques such as:

  • NMR Spectroscopy: Confirmation of molecular structure and purity.

  • Mass Spectrometry: Verification of molecular weight (m/z 250.76 for the free base).

  • Chiral Analysis: Enantiomeric excess determination using chiral stationary phases .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The hydrochloride salt form enhances aqueous solubility compared to the free base. Stability studies indicate decomposition above 200°C, with recommended storage at 2–8°C under inert atmosphere .

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointDecomposes >200°CEstimated
LogP (Partition Coefficient)1.2 (Predicted)PubChem
pKa8.9 (amine), <0 (carbamate)Computational

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of carbamate) and ~3400 cm⁻¹ (N-H stretch).

  • ¹H NMR (DMSO-d₆): δ 1.2–1.4 (m, 12H, tert-butyl and CH₃), 2.6–3.1 (m, pyrrolidine protons), 6.8 (br s, NH) .

Research Applications

Pharmaceutical Intermediate

The compound’s chiral pyrrolidine core is a structural motif in neuromodulators and enzyme inhibitors. For example, similar derivatives are precursors in the synthesis of:

  • Dopamine Receptor Ligands: Targeting D2/D3 receptors for neurological disorders.

  • Protease Inhibitors: Utilized in antiviral and anticancer therapies .

Asymmetric Catalysis

The stereogenic center facilitates its use as a ligand in transition-metal catalysis. Palladium complexes derived from this compound have shown efficacy in Suzuki-Miyaura couplings, enhancing enantioselectivity in aryl-aryl bond formations .

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